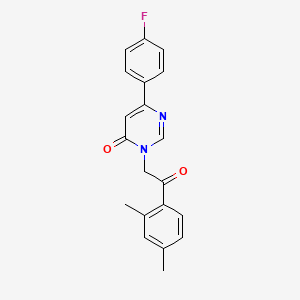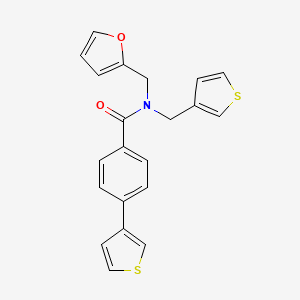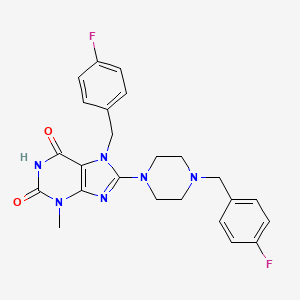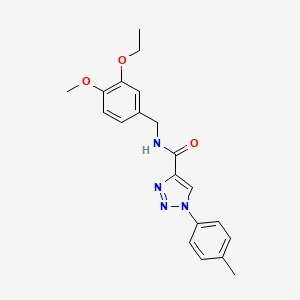![molecular formula C16H17NO2 B2758208 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 1232818-34-6](/img/structure/B2758208.png)
2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,3-dimethylaniline and 6-methoxysalicylaldehyde . The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules . The pathways involved in its mechanism of action include redox reactions and coordination chemistry.
Comparación Con Compuestos Similares
2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol can be compared with other Schiff base compounds, such as:
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol: Similar but with a different substitution pattern on the aromatic ring, leading to variations in chemical properties.
Propiedades
IUPAC Name |
2-[(2,3-dimethylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-6-4-8-14(12(11)2)17-10-13-7-5-9-15(19-3)16(13)18/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOJPKQGJLRAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(C(=CC=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2758133.png)
![6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine](/img/structure/B2758134.png)



![1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2758139.png)
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2758142.png)



![2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid](/img/structure/B2758148.png)
